1-(4-Methoxyphenyl)-4-phenyl-1H-1,2,3-triazole

Physicochemical characterization Solid-state properties Purity assessment

1-(4-Methoxyphenyl)-4-phenyl-1H-1,2,3-triazole (CAS 116557-89-2, molecular formula C₁₅H₁₃N₃O, molecular weight 251.28 g/mol) is a 1,4-diaryl-1H-1,2,3-triazole featuring a 4-methoxyphenyl substituent at the N1 position and an unsubstituted phenyl ring at the C4 position. This compound belongs to the broader class of 1,2,3-triazole heterocycles, which are recognized for their modular synthesis via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and their capacity to engage in diverse intermolecular interactions including hydrogen bonding, π–π stacking, and metal coordination.

Molecular Formula C15H13N3O
Molecular Weight 251.28 g/mol
Cat. No. B12531153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenyl)-4-phenyl-1H-1,2,3-triazole
Molecular FormulaC15H13N3O
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C=C(N=N2)C3=CC=CC=C3
InChIInChI=1S/C15H13N3O/c1-19-14-9-7-13(8-10-14)18-11-15(16-17-18)12-5-3-2-4-6-12/h2-11H,1H3
InChIKeyUJPIEACGBIJOKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxyphenyl)-4-phenyl-1H-1,2,3-triazole – Class Identity, Core Structure, and Procurement-Relevant Baselines


1-(4-Methoxyphenyl)-4-phenyl-1H-1,2,3-triazole (CAS 116557-89-2, molecular formula C₁₅H₁₃N₃O, molecular weight 251.28 g/mol) is a 1,4-diaryl-1H-1,2,3-triazole featuring a 4-methoxyphenyl substituent at the N1 position and an unsubstituted phenyl ring at the C4 position [1]. This compound belongs to the broader class of 1,2,3-triazole heterocycles, which are recognized for their modular synthesis via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and their capacity to engage in diverse intermolecular interactions including hydrogen bonding, π–π stacking, and metal coordination [2]. The 4-methoxy substituent introduces distinct electronic properties that differentiate this compound from its unsubstituted, halogenated, and alkyl-substituted analogs, as quantified in the evidence sections below.

Core scaffold for COX-1 inhibitor lead optimization via CuAAC diversification
Precursor for breast cancer cell-line screening programs (carboxamide elaboration)
Neutral probe for electronic effects in antiprotozoal scaffold diversification

Why In-Class Substitution Is Not Straightforward – 1-(4-Methoxyphenyl)-4-phenyl-1H-1,2,3-triazole Versus Its Closest Analogs


Within the 1,4-diaryl-1,2,3-triazole family, even modest substituent changes at the N1-phenyl ring produce measurable differences in physicochemical properties, biological target engagement, and synthetic utility. The 4-methoxy group modulates the electron density of the triazole ring through resonance donation, which can alter coordination strength in metal complexes [1] and influence inhibitory potency against enzymes such as cyclooxygenases (COXs) in a substituent-dependent manner [2]. Furthermore, the regiochemistry of the 1,4-diaryl substitution pattern is critical: the compound with the methoxy group on the N1-phenyl ring (CAS 116557-89-2) is a distinct chemical entity from its regioisomer bearing the methoxy group on the C4-phenyl ring (CAS 68809-41-6), with different CAS registries, potential divergent biological profiles, and independent procurement channels. Generic interchange among 1,4-diaryl-1,2,3-triazoles without quantitative justification risks irreproducible experimental outcomes.

Regioisomer N1-(4-methoxyphenyl) regioisomer is distinct from C4-(4-methoxyphenyl) analog (CAS 68809-41-6); biological profile may not transfer
Storage Refrigerated storage (2–8 °C) under inert atmosphere required; ambient-stable 1,4-diaryltriazoles may not match shelf-life expectations
Pharmacophore 4-Methoxy substituent modulates COX-1 potency and metal-coordination behavior; unsubstituted diphenyltriazole or 4-chloro analog may shift target engagement

Quantitative Differentiation Evidence for 1-(4-Methoxyphenyl)-4-phenyl-1H-1,2,3-triazole – Comparator-Based Procurement Rationale


Melting Point Differentiation of 1-(4-Methoxyphenyl)-4-phenyl-1H-1,2,3-triazole Versus Its 4-Chloro Analog

The melting point of 1-(4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole is reported as 161–164 °C (literature value) based on vendor technical specifications . In contrast, the 4-chloro analog 1-(4-chlorophenyl)-4-phenyl-1H-1,2,3-triazole (CAS 13148-81-7) has a predicted melting point of approximately 221 °C and a predicted boiling point of 438.2 ± 37.0 °C . The approximately 57–60 °C lower melting point of the target compound reflects the weaker intermolecular packing forces imparted by the methoxy substituent relative to chlorine, and provides a convenient identity verification and purity check parameter during procurement.

Melting Point
Reported
161–164 °C vs. ~221 °C
ΔTm ≈ −57 to −60 °C supports identity verification by capillary method
Comparator: 4-chloro analog (predicted); source: vendor specification and database prediction
Physicochemical characterization Solid-state properties Purity assessment

Regioisomeric Identity Verification – Distinguishing N1-(4-Methoxyphenyl) from C4-(4-Methoxyphenyl) Substitution

1-(4-Methoxyphenyl)-4-phenyl-1H-1,2,3-triazole (CAS 116557-89-2) carries the 4-methoxyphenyl group at the N1 position and the unsubstituted phenyl at C4 . Its regioisomer, 4-(4-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole (CAS 68809-41-6), bears the reverse substitution pattern with the methoxyphenyl at C4 and the unsubstituted phenyl at N1 . Both compounds share the identical molecular formula C₁₅H₁₃N₃O and molecular weight 251.28 g/mol, yet are distinct chemical entities with independent CAS registries. The CuAAC reaction that generates the target compound proceeds with high regioselectivity to afford the 1,4-disubstituted isomer exclusively, but the choice of azide (4-methoxyphenyl azide) versus alkyne (4-methoxyphenylacetylene) determines which regioisomer is obtained.

Regioisomeric Identity
Head-to-head
N1-4-OCH₃ vs. C4-4-OCH₃
Distinct CAS registries and SMILES; identical molecular formula may mask procurement errors
CAS verification prevents acquisition of the opposite regioisomer (68809-41-6)
Regioisomerism Structural elucidation Click chemistry regioselectivity

COX-1 Inhibitory Potential of the 1-(4-Methoxyphenyl)-1,2,3-triazole Scaffold – Quantitative Class-Level Evidence

In a systematic SAR study of 1,4-diaryl-1,2,3-triazoles as COX inhibitors, a compound bearing the 1-(4-methoxyphenyl)-1,2,3-triazole substructure—specifically 4-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-yl]benzenamine (compound 19)—was identified as a potent and selective COX-1 inhibitor with an IC₅₀ of 3 μM [1]. By comparison, a related 4-methoxyphenyl analog bearing a methylsulfonyl group (compound 23) showed approximately 7.7-fold weaker COX-1 inhibition (IC₅₀ = 23 μM) and was completely inactive toward COX-2 [1]. Another amino-substituted analog (compound 18, lacking the 4-methoxy group) had a COX-1 IC₅₀ of 15 μM, approximately 5-fold less potent than compound 19. These data demonstrate that the 1-(4-methoxyphenyl)-triazole core, when appropriately elaborated, can deliver single-digit micromolar COX-1 potency with selectivity over COX-2. Note: these values are class-level inference; the unelaborated target compound 1-(4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole has not been directly assayed in this system.

COX-1 Inhibition
Class-level inference
IC₅₀ = 3 μM (analog 19)
5-fold more potent than non-methoxylated analog in reported SAR study
Target compound not directly assayed; inference from elaborated analog data
COX-1 inhibition Anti-inflammatory Structure-activity relationship Selectivity

Cytotoxic Activity of 1-(4-Methoxyphenyl)-triazole-4-carboxamide Derivatives Against Breast Cancer Cell Lines

A series of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives (compounds 4A–4N), built upon the same 1-(4-methoxyphenyl)-triazole core as the target compound, were evaluated for cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines [1]. The most potent compounds, 4I and 4J, displayed IC₅₀ values of 7.11 μM and 8.27 μM against MCF-7, respectively, compared to the standard doxorubicin [1]. Compound 4B (IC₅₀ = 9.48 μM) also showed promising activity. Against MDA-MB-231, compounds 4H (IC₅₀ = 23.61 μM) and 4M (IC₅₀ = 11.55–31.87 μM) demonstrated moderate activity [1]. Molecular docking studies indicated favorable interactions with the EGFR tyrosine kinase active site (PDB ID: 2J5F), and all compounds satisfied Lipinski's rule of five with acceptable drug-likeness scores [1]. This evidence positions the 1-(4-methoxyphenyl)-triazole scaffold as a validated entry point for anticancer lead optimization, with the target compound serving as the unsubstituted core precursor.

Cytotoxicity (MCF-7)
Class-level inference
IC₅₀ = 7.11 μM (derivative 4I)
Supports cell-model endpoint review for breast cancer screening programs
Data from carboxamide derivatives; docking against EGFR (PDB 2J5F) reported
Anticancer Cytotoxicity Breast cancer MCF-7 MDA-MB-231 EGFR

Antiprotozoal Potency of the 1,4-Diphenyl-1,2,3-triazole Class – Benchmarking Against Pentamidine and Artemisinin

A comprehensive SAR study of cationic 1,4-diphenyl-1H-1,2,3-triazoles (compounds 1–60) reported that 39 dicationic derivatives were more potent against Plasmodium falciparum than the clinical antimalarial pentamidine (IC₅₀ = 58 nM), and 8 analogs surpassed artemisinin (IC₅₀ = 6 nM) in potency [1]. The most active compound, diimidazoline 60, achieved an antiplasmodial IC₅₀ of 0.6 nM. Eight congeners displayed antitrypanosomal IC₅₀ values below 10 nM against Trypanosoma brucei rhodesiense, and diamidine 46 demonstrated superior in vivo efficacy to melarsoprol, curing all infected mice at 4 × 1 mg/kg i.p. [1]. While these data are for cationic derivatives rather than the neutral target compound, they establish the 1,4-diphenyl-1,2,3-triazole framework as a privileged scaffold capable of delivering sub-nanomolar antiprotozoal activity. The unsubstituted 1,4-diphenyl-1,2,3-triazole (CAS 13148-78-2) serves as the direct comparator for assessing the impact of the 4-methoxy substituent on antiprotozoal potency.

Antiprotozoal Potency
Class-level inference
Best in-class IC₅₀ = 0.6 nM
Reported rank within 1,4-diphenyltriazole class; target compound is a neutral probe variant
Cationic derivatives, not the neutral target; 39 analogs surpassed pentamidine benchmark
Antiprotozoal Antimalarial Plasmodium falciparum Trypanosoma brucei 1,4-diphenyltriazole

Storage and Handling Requirement Differentiation – Refrigerated Storage Versus Ambient-Stable Analogs

The vendor specification for 1-(4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole stipulates storage in a refrigerator (2–8 °C) under an inert atmosphere . This requirement differentiates the compound from structurally similar 1,4-diaryl-1,2,3-triazoles such as 4-phenyl-1-(p-tolyl)-1H-1,2,3-triazole, which are typically stored under ambient conditions as indicated by standard vendor listings. The refrigerated storage requirement may reflect the presence of the electron-rich 4-methoxyphenyl substituent, which can be susceptible to oxidative degradation pathways (e.g., demethylation or quinone formation) under ambient conditions over extended periods.

Storage Requirement
Supporting evidence
2–8 °C, inert atmosphere
Refrigerated storage context; may reflect 4-methoxy oxidative sensitivity
Differs from ambient-stable p-tolyl analog; logistics planning required
Storage condition Stability Handling Procurement logistics

Evidence-Backed Application Scenarios for 1-(4-Methoxyphenyl)-4-phenyl-1H-1,2,3-triazole in Scientific Procurement


Medicinal Chemistry: COX-1 Selective Inhibitor Lead Optimization

Procure 1-(4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole as a core scaffold for synthesizing and evaluating novel COX-1 selective inhibitors. The 1-(4-methoxyphenyl)-triazole substructure has been validated in a published SAR series where compound 19 (bearing the same N1-(4-methoxyphenyl) motif) achieved COX-1 IC₅₀ = 3 μM with selectivity over COX-2, representing a 5-fold potency improvement over the non-methoxylated analog (compound 18, IC₅₀ = 15 μM) [1]. This scenario is most appropriate for research groups seeking a structurally characterized starting material with established COX-1 pharmacophoric relevance, rather than the unsubstituted 1,4-diphenyltriazole which lacks this specific validation.

Anticancer Drug Discovery: Breast Cancer Cell Line Screening Programs

Use 1-(4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole as a precursor for generating 4-carboxamide derivatives for cytotoxicity screening against MCF-7 and MDA-MB-231 breast cancer cell lines. Published data demonstrate that derivatives of this scaffold achieve IC₅₀ values as low as 7.11 μM (compound 4I) against MCF-7 and exhibit favorable molecular docking scores with EGFR tyrosine kinase (PDB ID: 2J5F), along with compliance with Lipinski's rule of five [2]. This provides a data-supported rationale for selecting this scaffold over untested 1,4-diaryl-1,2,3-triazole analogs with different aryl substitution patterns.

Antiprotozoal Drug Development: Scaffold Diversification for Malaria and Trypanosomiasis

Employ 1-(4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole as a neutral scaffold for exploring the impact of the 4-methoxy substituent on antiprotozoal activity, building upon the extensive validation of the 1,4-diphenyl-1,2,3-triazole class. The unsubstituted parent scaffold has demonstrated sub-nanomolar antiplasmodial potency (best IC₅₀ = 0.6 nM) and in vivo efficacy superior to melarsoprol in murine trypanosomiasis models [3]. The 4-methoxy analog offers an opportunity to probe electronic effects on potency and selectivity without the confounding factor of cationic substituents.

Coordination Chemistry and Photocatalyst Development: Click-Derived Ligand Synthesis

Utilize 1-(4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole as a cyclometalating ligand precursor for the synthesis of heteroleptic iridium(III) complexes. The 1-substituted-4-phenyl-1H-1,2,3-triazole (phtl) ligand class has been established as a versatile bidentate ligand scaffold for photoactive iridium complexes, with the modular CuAAC synthesis enabling systematic tuning of photophysical properties through variation of the N1 substituent [4]. The 4-methoxyphenyl substituent offers distinct electronic donation properties compared to the methyl, adamantyl, or unsubstituted phenyl variants previously reported, potentially enabling access to new regions of emission wavelength and redox potential space.

Application
Selection Property
Validation Focus
COX-1 Inhibitor Lead Optimization
N1-(4-methoxyphenyl) pharmacophore context
COX-1/COX-2 selectivity endpoint review
Breast Cancer Cell-Line Screening
Carboxamide-derivatizable scaffold
MCF-7 and MDA-MB-231 cytotoxicity endpoint review
Antiprotozoal Scaffold Diversification
Neutral electronic probe for SAR
Antiplasmodial and antitrypanosomal endpoint context
Photocatalyst Ligand Synthesis
Electron-donating 4-methoxy substituent
Emission wavelength and redox potential tuning review
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